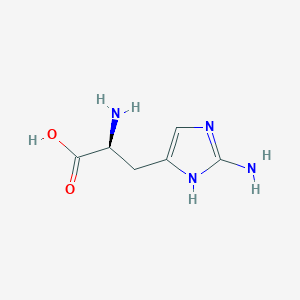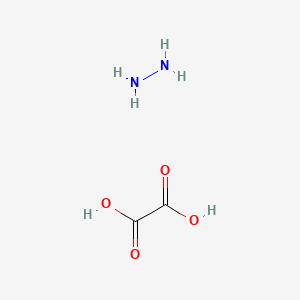
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide
Descripción general
Descripción
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide, also known as BDF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer progression. This compound also activates the AMPK signaling pathway, which regulates energy metabolism and glucose homeostasis. Additionally, this compound has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a role in cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been demonstrated to reduce inflammation, inhibit cancer cell proliferation, induce apoptosis, improve glucose tolerance, and increase insulin sensitivity. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse therapeutic applications. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its instability in acidic conditions. These limitations may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide. One potential area of research is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of this compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential side effects in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound with diverse therapeutic applications. Its ease of synthesis, low toxicity, and multiple mechanisms of action make it an attractive candidate for further research. However, further studies are needed to fully understand its therapeutic potential and limitations.
Aplicaciones Científicas De Investigación
(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, thereby reducing inflammation in various disease models. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising anti-cancer agent. Furthermore, this compound has been demonstrated to improve glucose tolerance and insulin sensitivity in diabetic animal models, suggesting its potential as an anti-diabetic drug.
Propiedades
IUPAC Name |
2-(4-bromo-2,6-difluorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O4/c1-24-14-4-3-10(5-15(14)25-2)8-21-22-16(23)9-26-17-12(19)6-11(18)7-13(17)20/h3-8H,9H2,1-2H3,(H,22,23)/b21-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDWLQXQNSYURQ-ODCIPOBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2F)Br)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2F)Br)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)

![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)


![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)


![4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B3264411.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3264421.png)
